REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[NH:6]1[CH2:10][CH2:9][CH:8]([OH:11])[CH2:7]1.C(N(CC)CC)C>ClCCl>[CH3:1][S:2]([O:11][CH:8]1[CH2:9][CH2:10][N:6]([S:2]([CH3:1])(=[O:4])=[O:3])[CH2:7]1)(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
1.93 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
871 mg
|
Type
|
reactant
|
Smiles
|
N1CC(CC1)O
|
Name
|
|
Quantity
|
3.47 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 10 mins the coolant was removed
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
The mixture was washed with 10% KHSO4 and 10% aq. K2CO3
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)OC1CN(CC1)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |